2-Phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one
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Overview
Description
2-Phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one typically involves multiple steps, starting with the formation of the piperazine ring and subsequent functionalization. Key reaction conditions include the use of strong bases and coupling reagents to facilitate the formation of the desired bonds.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halides. Reaction conditions are carefully controlled to ensure the desired products are obtained.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.
Biology: In biological research, 2-Phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one is explored for its potential as a therapeutic agent. Studies have shown its activity in modulating biological pathways and interacting with specific molecular targets.
Medicine: The compound has shown promise in drug development, particularly in the treatment of inflammatory and neurodegenerative diseases. Its ability to inhibit certain enzymes and receptors makes it a valuable candidate for pharmaceutical research.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it suitable for a wide range of applications, from polymer synthesis to catalysis.
Mechanism of Action
The mechanism by which 2-Phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one exerts its effects involves its interaction with specific molecular targets. These targets include enzymes, receptors, and other proteins that play a role in various biological processes. The compound's binding affinity and specificity are key factors in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other phenylpyrimidinyl derivatives and piperazinylbutanones. These compounds share structural similarities but may differ in their functional groups and substituents.
Uniqueness: 2-Phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one stands out due to its unique combination of phenyl and piperazinyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
2-phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-2-21(19-9-5-3-6-10-19)24(29)28-15-13-27(14-16-28)23-17-22(25-18-26-23)20-11-7-4-8-12-20/h3-12,17-18,21H,2,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSOQGADWNRDOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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